

A Technical Guide to the Physicochemical Characteristics of Fmoc-hydroxy-tic-oh

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Compound of Interest

Compound Name: *Fmoc-hydroxy-tic-oh*

Cat. No.: *B556956*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-(3S)-1,2,3,4-tetrahydroisoquinoline-7-hydroxy-3-carboxylic acid, commonly referred to as **Fmoc-hydroxy-tic-oh**, is a crucial building block in the fields of peptide synthesis and medicinal chemistry.[1] Its unique rigid structure, derived from the tetrahydroisoquinoline core, coupled with the presence of a hydroxyl group, makes it a valuable component in the design of peptidomimetics and novel therapeutic agents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group facilitates its use in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Fmoc-hydroxy-tic-oh**, complete with experimental protocols and visual workflows to support its application in research and drug development.

Physicochemical Data

The fundamental physicochemical properties of **Fmoc-hydroxy-tic-oh** are summarized in the table below, providing a clear reference for its handling, characterization, and use in synthetic applications.

Property	Value	Reference
Synonyms	Fmoc-L-Tic(OH)-OH, Fmoc-7-hydroxy-L-Tic-OH	[1]
CAS Number	178432-49-0	[1]
Molecular Formula	C ₂₅ H ₂₁ NO ₅	[1]
Molecular Weight	415.4 g/mol	[1]
Appearance	White to off-white solid	[1]
Melting Point	185 - 190 °C	[1]
Purity	≥ 98% (by HPLC)	[1]
Optical Rotation	[α] _{D22} = 22 ± 1° (c=1 in MeOH)	[1]
Storage Conditions	0 - 8 °C	[1]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of **Fmoc-hydroxy-tic-oh** are outlined below. These protocols are based on standard analytical techniques for Fmoc-protected amino acids.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **Fmoc-hydroxy-tic-oh** and identify any potential impurities.

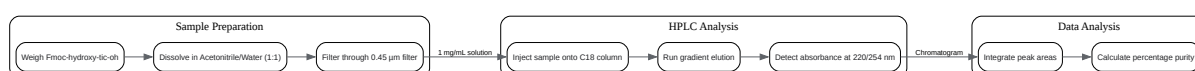
Instrumentation and Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- **Fmoc-hydroxy-tic-oh** sample
- Reference standards for potential impurities (if available)

Procedure:

- Sample Preparation: Prepare a stock solution of **Fmoc-hydroxy-tic-oh** by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection: UV absorbance at 220 nm and 254 nm.
 - Injection Volume: 10 µL
 - Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes is a suitable starting point.
- Data Analysis:
 - Identify the main peak corresponding to **Fmoc-hydroxy-tic-oh** based on its retention time.
 - Calculate the area of all peaks in the chromatogram.
 - Determine the purity by calculating the percentage of the main peak area relative to the total peak area.



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Workflow for HPLC Purity Analysis of **Fmoc-hydroxy-tic-oh**.

Determination of Melting Point

Objective: To determine the melting point range of **Fmoc-hydroxy-tic-oh**.

Instrumentation and Materials:

- Melting point apparatus with a calibrated thermometer or digital sensor
- Capillary tubes
- **Fmoc-hydroxy-tic-oh** sample, finely powdered

Procedure:

- Sample Preparation: Load a small amount of the finely powdered **Fmoc-hydroxy-tic-oh** into a capillary tube to a height of 2-3 mm.
- Measurement:
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
 - Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has melted (completion of melting). This range is the melting point.

Determination of Optical Rotation

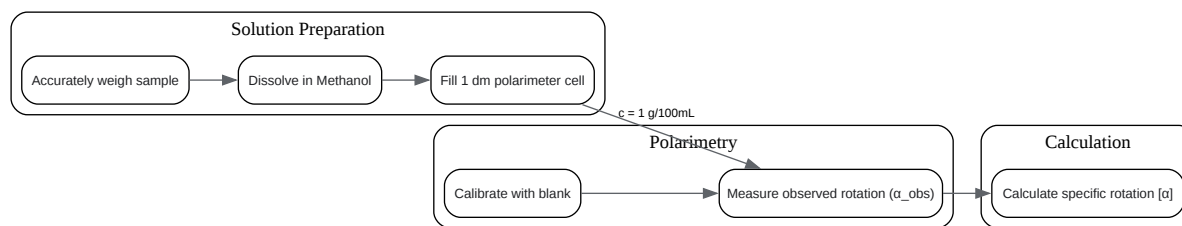
Objective: To measure the specific rotation of **Fmoc-hydroxy-tic-oh**, which is an indicator of its stereochemical purity.

Instrumentation and Materials:

- Polarimeter with a sodium lamp (D-line, 589 nm)
- Polarimeter cell (1 dm path length)
- Volumetric flask (e.g., 10 mL)
- Analytical balance
- Methanol (spectroscopic grade)
- **Fmoc-hydroxy-tic-oh** sample

Procedure:

- Sample Preparation: Accurately weigh approximately 100 mg of **Fmoc-hydroxy-tic-oh** and dissolve it in methanol in a 10 mL volumetric flask. Ensure the solution is clear and homogenous.
- Measurement:
 - Calibrate the polarimeter with a methanol blank.
 - Rinse and fill the polarimeter cell with the sample solution, avoiding air bubbles.
 - Place the cell in the polarimeter and measure the observed rotation at a constant temperature (e.g., 22 °C).
- Calculation: Calculate the specific rotation using the following formula: $[\alpha]_{DT} = (\alpha_{obs}) / (c \times l)$ where:
 - $[\alpha]_{DT}$ is the specific rotation at temperature T using the D-line of sodium.
 - α_{obs} is the observed rotation in degrees.
 - c is the concentration of the solution in g/mL.
 - l is the path length of the polarimeter cell in decimeters (dm).



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Experimental workflow for determining the optical rotation.

Applications in Drug Development

Fmoc-hydroxy-tic-oh serves as a valuable building block in the synthesis of peptide-based therapeutics.[1] The rigid tetrahydroisoquinoline scaffold can be used to constrain the conformation of peptides, which can lead to enhanced biological activity, selectivity, and metabolic stability. The hydroxyl group on the aromatic ring provides a site for further chemical modification, allowing for the introduction of labels, cross-linkers, or other functionalities to probe biological systems or enhance therapeutic properties.[1] Given its structural resemblance to biologically active isoquinoline derivatives, this compound and its derivatives are of interest in the development of novel pharmaceuticals, particularly those targeting neurological disorders.[1]

Conclusion

This technical guide has provided a detailed overview of the core physicochemical characteristics of **Fmoc-hydroxy-tic-oh**. The tabulated data and experimental protocols offer a practical resource for researchers and drug development professionals. The unique structural features of this compound, including the Fmoc protecting group, the conformationally constrained Tic core, and the reactive hydroxyl group, make it a versatile tool for the synthesis of advanced peptides and peptidomimetics with potential therapeutic applications.

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References

- 1. chemimpex.com [chemimpex.com]
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